
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline is a chemical compound with the molecular formula C15H21NO It is an aniline derivative, characterized by the presence of an ethyl group, a methyl group, and a phenoxyethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline typically involves the reaction of 3-methylaniline with ethyl bromide and 2-phenoxyethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The phenoxyethyl group plays a crucial role in enhancing the compound’s binding specificity and potency .
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-3-methyl-N-(2-hydroxyethyl)aniline
- N-Ethyl-3-methyl-N-(2-methoxyethyl)aniline
- N-Ethyl-3-methyl-N-(2-chloroethyl)aniline
Uniqueness
N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the phenoxyethyl group contributes to the compound’s potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
4735-73-3 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
N-ethyl-3-methyl-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C17H21NO/c1-3-18(16-9-7-8-15(2)14-16)12-13-19-17-10-5-4-6-11-17/h4-11,14H,3,12-13H2,1-2H3 |
Clave InChI |
UWVMHXIVQNNZMB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC1=CC=CC=C1)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
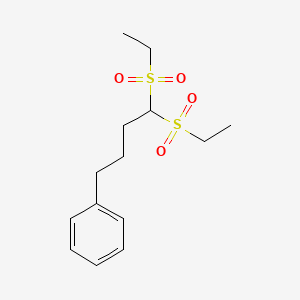
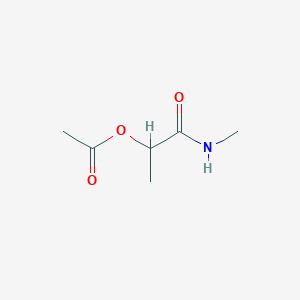

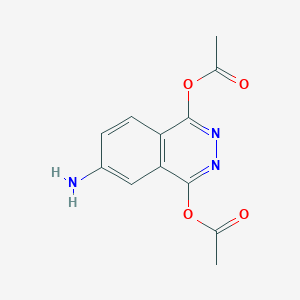
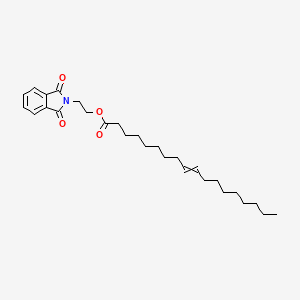
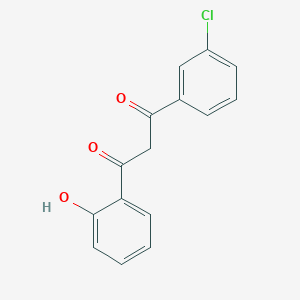
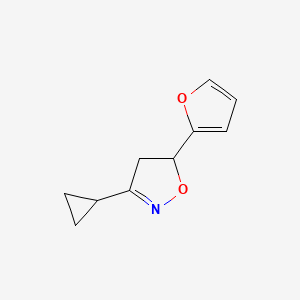
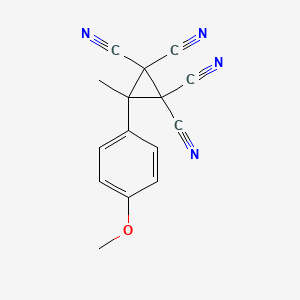
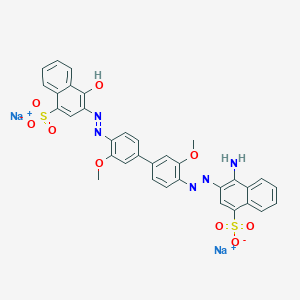
![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)
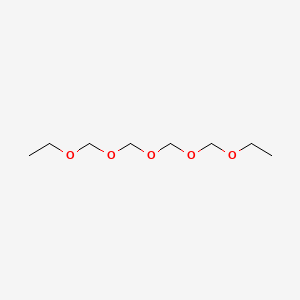
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
